Cas no 5656-12-2 (Benzonitrile,5-[bis(2-hydroxyethyl)amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-)

Benzonitrile,5-[bis(2-hydroxyethyl)amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]- structure
5656-12-2 structure
Product Name:Benzonitrile,5-[bis(2-hydroxyethyl)amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-
CAS No:5656-12-2
MF:C15H13N3S
MW:267.348821401596
CID:380303
PubChem ID:704482
Update Time:2025-04-19

Benzonitrile,5-[bis(2-hydroxyethyl)amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,5-[bis(2-hydroxyethyl)amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-
    • AKOS000565320
    • MLS000711241
    • CHEMBL576200
    • DTXSID50972006
    • VRFSLJKVKQITMD-UHFFFAOYSA-N
    • WAY-118927
    • N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
    • HMS2656J18
    • Cambridge id 5656122
    • Oprea1_418891
    • N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
    • Oprea1_520535
    • SCHEMBL1886814
    • 5656-12-2
    • SMR000281008
    • 315703-00-5
    • n-(4-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
    • N-(p-tolyl)-4-(4-pyridyl)thiazol-2-amine
    • Z2065688947
    • Inchi: 1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18)
    • InChI Key: VRFSLJKVKQITMD-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CN=CC=2)N=C1NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 267.08319
  • Monoisotopic Mass: 267.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 37.81

Benzonitrile,5-[bis(2-hydroxyethyl)amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]- Related Literature

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